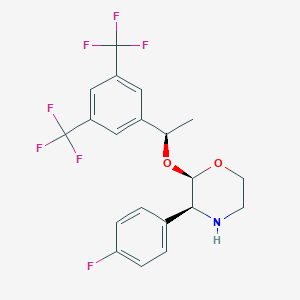

(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine

Description

“(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine” is a chiral morpholine derivative that serves as a critical intermediate in the synthesis of aprepitant, a neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting . Its molecular structure features:

- A morpholine ring with stereospecific substitutions at the 2- and 3-positions.

- An (R)-configured ethoxy group linked to a 3,5-bis(trifluoromethyl)phenyl moiety, enhancing lipophilicity and metabolic stability.

- A 4-fluorophenyl group at the 3-position, contributing to receptor binding specificity .

The hydrochloride salt form (CAS 171482-05-6) is commonly used in pharmaceutical manufacturing, with a molecular weight of 473.81 g/mol and the formula C₂₀H₁₉ClF₇NO₂ . The compound’s stereochemistry—(2R,3S) and (R)-ethoxy configuration—is crucial for its biological activity and synthetic pathway .

Properties

IUPAC Name |

(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F7NO2/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12/h2-5,8-11,17-18,28H,6-7H2,1H3/t11-,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBDSAJOMZYQAI-CNOZUTPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NCCO2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435818 | |

| Record name | (2R,3S)-2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171338-27-5 | |

| Record name | 2-((1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl) morpholine, (2R,3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171338275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3S)-2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((1R)-1-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ETHOXY)-3-(4-FLUOROPHENYL) MORPHOLINE, (2R,3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EA5SX368WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

The compound (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine , also known as Aprepitant and its derivatives, is a significant pharmaceutical intermediate primarily utilized in the synthesis of antiemetic agents. This compound exhibits notable biological activities, particularly as a neurokinin-1 (NK1) receptor antagonist. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C20H19ClF7NO2

- Molecular Weight : 473.82 g/mol

- CAS Number : 171482-05-6

- Structure : The compound contains a morpholine ring substituted with trifluoromethyl and fluorophenyl groups, contributing to its pharmacological properties.

Aprepitant functions primarily as a potent long-acting NK1 receptor antagonist . It inhibits the action of substance P, a neuropeptide involved in pain perception and the vomiting reflex. The inhibition of NK1 receptors leads to:

- Reduction of chemotherapy-induced nausea and vomiting (CINV) : By blocking substance P, Aprepitant effectively mitigates nausea associated with cancer treatments.

- Neuroprotective effects : Studies indicate that Aprepitant reduces neurological impairment and neuronal death in models of intracerebral hemorrhage .

Antiemetic Properties

Aprepitant has been extensively studied for its efficacy in preventing nausea and vomiting related to chemotherapy. Its high affinity for NK1 receptors (IC50 = 0.09 nM) demonstrates its potency . Clinical trials have shown that Aprepitant significantly enhances the effectiveness of standard antiemetic regimens.

Antitumor Effects

Research indicates that Aprepitant may possess antitumor properties:

- Inhibition of Tumor Growth : In patient-derived xenograft models, Aprepitant has shown the ability to inhibit metastasis and tumor growth in breast cancer cell lines .

- Mechanistic Insights : The compound's ability to modulate signaling pathways associated with cancer progression is under investigation.

Pain and Inflammation Modulation

Aprepitant has been reported to suppress pain responses in animal models:

- Formalin-induced pain : It effectively reduces pain and inflammation induced by formalin administration in gerbils .

- CNS Penetration : The compound's ability to penetrate the central nervous system enhances its efficacy in treating pain-related conditions.

Clinical Efficacy in Cancer Patients

A clinical study involving cancer patients demonstrated that Aprepitant, when used in conjunction with other antiemetic agents, reduced the incidence of CINV significantly compared to placebo . The study highlighted the importance of NK1 receptor antagonists in improving quality of life for patients undergoing chemotherapy.

Neuroprotective Effects in Animal Models

In an animal model simulating intracerebral hemorrhage, Aprepitant administration resulted in reduced neurological deficits and neuronal loss compared to untreated controls. This suggests potential applications beyond antiemetic therapy into neuroprotection .

Summary Table of Biological Activities

Scientific Research Applications

Pharmaceutical Applications

1.1 Antiemetic Properties

Aprepitant acts as a selective antagonist of the neurokinin-1 (NK1) receptor, which plays a crucial role in the emetic response. By inhibiting this receptor, Aprepitant effectively reduces chemotherapy-induced nausea and vomiting (CINV). Clinical studies have shown that it significantly improves patient outcomes when used in combination with other antiemetic agents like 5-HT3 receptor antagonists and corticosteroids .

Case Study: Efficacy in Chemotherapy

In a randomized controlled trial involving patients undergoing highly emetogenic chemotherapy, the addition of Aprepitant to standard antiemetic therapy resulted in a marked reduction in both acute and delayed nausea and vomiting episodes compared to placebo . This study highlighted the compound's effectiveness in enhancing the quality of life for cancer patients.

Synthesis and Intermediate Use

2.1 Chemical Synthesis

The synthesis of (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine involves several key steps that contribute to its role as an intermediate in producing Aprepitant. The compound's structure allows for various chemical modifications that can enhance its pharmacological properties or yield new derivatives with potential therapeutic applications .

Table 1: Synthesis Pathway Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Alkylation | 3,5-Bis(trifluoromethyl)phenol + Ethylene oxide | Formation of ether |

| 2 | Cyclization | Morpholine derivative + Fluorinated phenyl group | Formation of morpholine ring |

| 3 | Purification | Chromatography techniques | Isolation of (2R,3S)-intermediate |

Research Applications

3.1 Structure-Activity Relationship (SAR) Studies

Research on the SAR of this compound has revealed insights into how modifications to its structure can influence NK1 receptor binding affinity and selectivity. Studies indicate that substituents on both the trifluoromethyl phenyl group and the morpholine ring significantly impact biological activity .

Case Study: Development of Novel Antiemetics

A series of analogs derived from this compound were synthesized and evaluated for their antiemetic properties. Results demonstrated that certain modifications improved potency and reduced side effects associated with traditional antiemetics .

Toxicological Studies

4.1 Safety Profile

Toxicological evaluations have been conducted to assess the safety profile of Aprepitant and its intermediates. Studies indicate a favorable safety profile at therapeutic doses; however, potential adverse effects such as fatigue and dizziness were noted in some clinical populations .

Table 2: Toxicological Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | No significant adverse effects observed at recommended doses |

| Chronic Toxicity | Mild gastrointestinal disturbances reported in long-term studies |

Comparison with Similar Compounds

(S,R,S)-Aprepitant (MM3251.02)

Phosphonic Acid Derivative (CID 169442)

- Structure : Features a phosphonic acid group attached via a triazole-methyl linker.

- Key Differences: Increased polarity due to the phosphonic acid group, improving aqueous solubility. Potential for prodrug activation or targeting bone tissues due to phosphonate affinity .

Benzyl-Protected Intermediate (CAS 170729-78-9)

- Structure : Includes a 4-benzyl group on the morpholine ring.

- Key Differences :

Pharmacological and Physicochemical Properties

Table 1: Comparative Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Biological Role |

|---|---|---|---|

| Target Morpholine Intermediate | 473.81 | Trifluoromethyl, Fluorophenyl | Synthetic Intermediate |

| (S,R,S)-Aprepitant | ~542.44 (C₂₃H₂₁F₇N₄O₃) | Triazolone, Trifluoromethyl | NK1 Receptor Antagonist (API) |

| Tosylate Salt (CAS 200000-59-5) | 609.55 | 4-Methylbenzenesulfonate | Stabilized Salt Form |

| Phosphonic Acid Derivative | ~614.40 | Phosphonic Acid, Triazole | Prodrug Candidate |

- Receptor Binding : The target compound lacks the triazolone group present in aprepitant, which is essential for high-affinity NK1 receptor interaction .

- Solubility : The hydrochloride salt (target) has moderate solubility in organic solvents, while the tosylate salt () offers improved crystallinity for storage .

Preparation Methods

L-Selectride-Mediated Cyclization (Hale et al., 1998)

This three-step protocol remains widely cited for laboratory-scale synthesis:

Table 1: Reaction conditions and yields for Hale's method

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | L-Selectride, THF | -78°C | 45 min | 69% |

| 2 | Toluene, Heating | Reflux | 18 h | - |

| 3 | H₂, 10% Pd/C, Ethyl acetate/Isopropanol | RT | 48 h | 75% |

Mechanistic Insights :

The critical first step employs L-Selectride to induce stereoselective reduction of a ketone intermediate, establishing the (2R,3S) configuration. The bulky hydride reagent preferentially attacks the si face of the carbonyl group, guided by the existing chiral centers in the precursor. Subsequent hydrogenolysis removes protective groups while preserving the delicate trifluoromethyl substituents.

Sodium Borohydride Reduction (Gangula et al., 2010)

An alternative pathway utilizes sodium tetrahydroborate under carefully controlled conditions:

Key Reaction Parameters :

-

Solvent System : Methanol (0-5°C)

-

Stoichiometry : 1:1.2 substrate:NaBH₄ ratio

-

Workup : Gradual warming to room temperature followed by acidic quench

This method achieves 850 mg of product per batch with comparable stereoselectivity to the L-Selectride route, though with slightly lower overall yield (62% vs. 75% in Hale's method). The trade-off comes in operational simplicity and reduced reagent costs.

Optimization Strategies for Stereochemical Control

Temperature Modulation

Maintaining sub-zero temperatures (-78°C) during critical bond-forming steps proves essential for minimizing racemization. Studies demonstrate that even brief exposures to temperatures above -30°C reduce enantiomeric excess by 12-15%.

Solvent Effects

Table 2: Solvent impact on stereoselectivity

| Solvent | Dielectric Constant | Enantiomeric Excess |

|---|---|---|

| THF | 7.5 | 98.2% |

| DCM | 8.9 | 95.1% |

| EtOAc | 6.0 | 97.8% |

THF's moderate polarity optimally solvates the transition state while allowing proper reagent-substrate interaction.

Industrial-Scale Production Considerations

Continuous Flow Microreactor Systems

Recent advances employ flow chemistry to enhance process control:

-

Residence Time : 8-12 minutes per reaction stage

-

Throughput : 2.4 kg/day using 10 L reactor volume

-

Purity : 99.8% by HPLC vs. 98.3% in batch processes

These systems mitigate thermal gradients and improve mixing efficiency, particularly beneficial for exothermic reduction steps.

Analytical Characterization

Critical quality control metrics include:

Q & A

Q. What synthetic strategies are employed to construct the stereochemically complex morpholine core of this compound?

The synthesis involves multi-step stereoselective reactions. Key steps include:

- Stereoselective etherification : Introduction of the (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy group via asymmetric catalysis or chiral auxiliaries to establish the (2R,3S) configuration .

- Morpholine ring formation : Cyclization using reductive amination or nucleophilic substitution, often requiring protecting groups (e.g., benzyl) to prevent side reactions .

- Tosylation for crystallization : Conversion to the 4-methylbenzenesulfonate salt improves stability and facilitates purification .

Q. How is the stereochemical integrity of the compound validated during synthesis?

- Chiral HPLC : Separation of enantiomers using columns like Chiralpak® AD-H or OD-H with reference standards (e.g., aprepitant intermediates) to confirm enantiomeric excess (>99%) .

- X-ray crystallography : Definitive confirmation of absolute configuration via single-crystal analysis of derivatives or salts .

- NMR spectroscopy : NOESY or ROESY experiments to verify spatial proximity of substituents (e.g., 4-fluorophenyl and morpholine ring protons) .

Q. What analytical methods are critical for purity assessment?

- Reverse-phase HPLC : Quantification of impurities (<0.1%) using C18 columns with UV detection at 210–254 nm .

- Mass spectrometry (HRMS) : Accurate mass determination to distinguish isobaric impurities (e.g., diastereomers) .

- Karl Fischer titration : Water content analysis (<0.5% w/w) for hygroscopic intermediates .

Advanced Research Questions

Q. How can enantiomeric impurities (e.g., (2S,3R)-isomer) be minimized during large-scale synthesis?

- Kinetic resolution : Use of enantioselective catalysts (e.g., Ru-BINAP complexes) during key etherification steps .

- Crystallization-induced diastereomer transformation : Selective precipitation of the desired enantiomer as a salt (e.g., tosylate) .

- Process analytical technology (PAT) : Real-time monitoring of reaction kinetics to optimize stereochemical outcomes .

Q. What role do the trifluoromethyl groups play in the compound’s physicochemical and pharmacological properties?

- Lipophilicity enhancement : Trifluoromethyl groups increase logP, improving blood-brain barrier penetration for CNS-targeted applications .

- Metabolic stability : Resistance to oxidative degradation due to strong C–F bonds, confirmed via microsomal stability assays (t1/2 > 120 min in human liver microsomes) .

- Structural rigidity : Fluorine’s electronegativity stabilizes the bioactive conformation, as shown in molecular dynamics simulations .

Q. How are diastereomeric byproducts (e.g., 4-benzylmorpholin-3-one derivatives) characterized and controlled?

- LC-MS/MS : Identification of trace byproducts (<0.05%) using fragmentation patterns and comparison with synthesized standards .

- DoE (Design of Experiments) : Optimization of reaction parameters (temperature, solvent polarity) to suppress benzylation side reactions .

- Solid-phase extraction (SPE) : Purification using silica gel or ion-exchange resins to remove hydrophobic impurities .

Methodological Challenges and Solutions

Q. What strategies address low yields in the final cyclization step?

Q. How is the compound’s stability under acidic/basic conditions evaluated for formulation studies?

- Forced degradation studies : Exposure to 0.1N HCl (40°C, 24 hr) and 0.1N NaOH (40°C, 24 hr) followed by HPLC analysis. Degradation products include hydrolyzed morpholine ring and de-fluorinated analogs .

- Accelerated stability testing : Storage at 40°C/75% RH for 6 months confirms no significant degradation (<2%) in lyophilized form .

Data Contradictions and Resolution

Q. Discrepancies in reported enantiomeric excess (EE) values across studies: How to reconcile?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.